molecular formula C11H11NS B13863768 2-Benzyl-5-methyl-1,3-thiazole CAS No. 15055-58-0

2-Benzyl-5-methyl-1,3-thiazole

Cat. No.: B13863768
CAS No.: 15055-58-0
M. Wt: 189.28 g/mol
InChI Key: CDHCIQSRFUJKMH-UHFFFAOYSA-N
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Description

2-Benzyl-5-methyl-1,3-thiazole is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms Thiazoles, including this compound, are known for their aromatic properties and are found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-methyl-1,3-thiazole typically involves the reaction of benzylamine with 2-bromo-4-methylthiazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-5-methyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Benzyl-5-methyl-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-5-methyl-1,3-thiazole involves its interaction with biological targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 2-Benzyl-5-methyl-1,3-thiazole is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to biological targets and improve its pharmacokinetic properties .

Properties

CAS No.

15055-58-0

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

2-benzyl-5-methyl-1,3-thiazole

InChI

InChI=1S/C11H11NS/c1-9-8-12-11(13-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3

InChI Key

CDHCIQSRFUJKMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)CC2=CC=CC=C2

Origin of Product

United States

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